

"Methyl 3-acetyl-4-hydroxybenzoate chemical properties and structure"

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Compound of Interest

Compound Name:	Methyl 3-acetyl-4-hydroxybenzoate
Cat. No.:	B1366952

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An In-Depth Technical Guide to **Methyl 3-acetyl-4-hydroxybenzoate**: Chemical Properties, Structure, and Synthetic Insights

Introduction

Methyl 3-acetyl-4-hydroxybenzoate is a substituted aromatic compound possessing a unique combination of functional groups: a phenolic hydroxyl, an acetyl (ketone), and a methyl ester. This trifunctional arrangement makes it a molecule of significant interest in synthetic organic chemistry, serving as a versatile intermediate or building block for more complex molecular architectures. While not a widely commercialized end-product itself, its structural motifs are present in various biologically active molecules and fine chemicals. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical and physical properties, structural characteristics, synthetic pathways, and potential applications, grounded in established chemical principles.

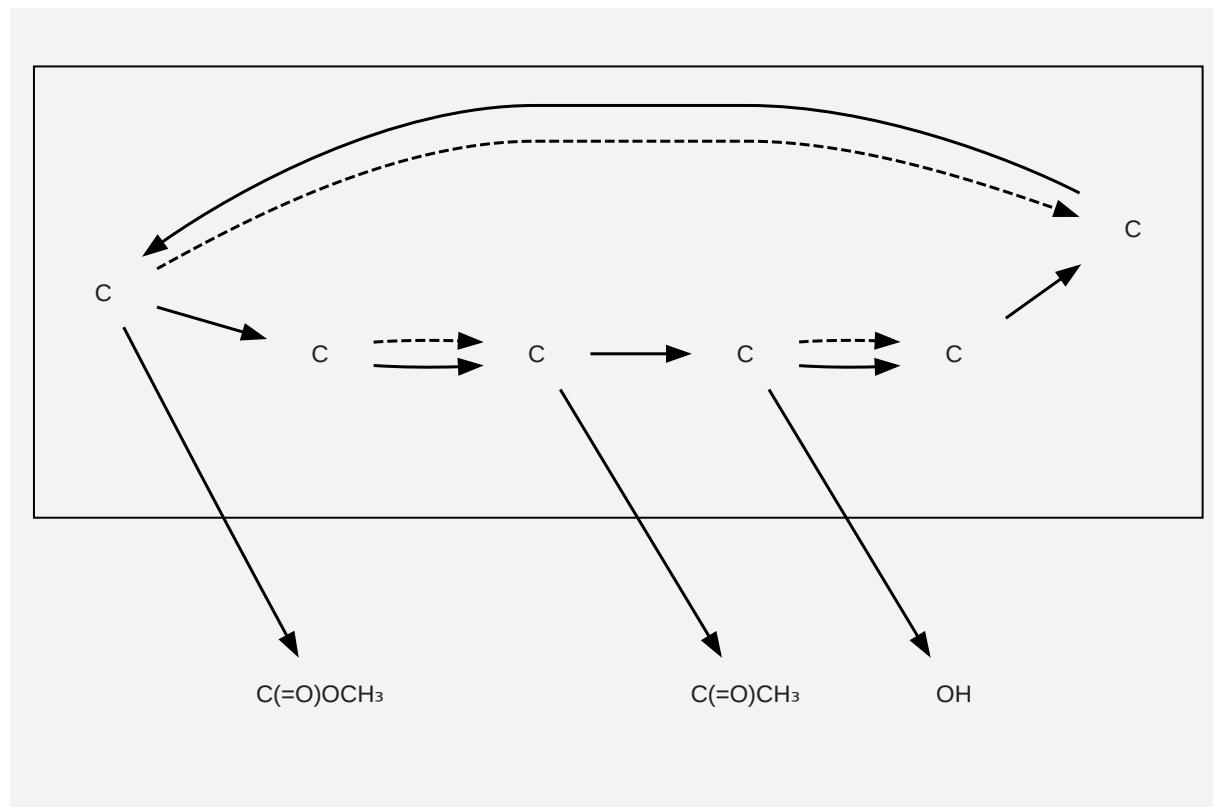
Chemical Structure and Nomenclature

The structure of **Methyl 3-acetyl-4-hydroxybenzoate** is defined by a benzene ring substituted at specific positions. According to IUPAC nomenclature, the primary functional group is the methyl benzoate. The substituents are an acetyl group at position 3 and a hydroxyl group at position 4.

- IUPAC Name: **methyl 3-acetyl-4-hydroxybenzoate**^[1]

- CAS Number: 57009-12-8[1][2][3]
- Synonyms: 3-Acetyl-4-hydroxybenzoic acid methyl ester, 2'-hydroxy-5'-carbomethoxy-acetophenone, Aspirin Impurity 13[1][3][4]

The spatial arrangement of the acetyl and hydroxyl groups ortho to each other allows for intramolecular hydrogen bonding, which influences the compound's physical properties, such as its melting point and spectral characteristics.



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Caption: 2D Structure of **Methyl 3-acetyl-4-hydroxybenzoate**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in synthesis, and potential biological activity. The data below is compiled from various chemical

databases.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₄	[1] [2]
Molecular Weight	194.18 g/mol	[1] [2]
Exact Mass	194.05790880 Da	[1] [4]
Appearance	Solid (predicted)	
Topological Polar Surface Area (TPSA)	63.6 Å ²	[1] [2]
Hydrogen Bond Donor Count	1	[2] [4]
Hydrogen Bond Acceptor Count	4	[2] [4]
Rotatable Bond Count	3	[4]
LogP (calculated)	1.38 - 1.7	[1] [2]

Synthesis Pathways

The synthesis of **Methyl 3-acetyl-4-hydroxybenzoate** is not commonly detailed in high-yield, large-scale preparations, but its structure strongly suggests a synthesis strategy based on the Fries Rearrangement. This reaction is a cornerstone of organic synthesis for converting phenolic esters into hydroxy aryl ketones.[\[5\]](#)[\[6\]](#)

The logical precursor for this synthesis is Methyl 4-acetoxybenzoate. This starting material can be readily synthesized from the inexpensive and commercially available Methyl 4-hydroxybenzoate (a common preservative also known as Methylparaben) via acetylation.[\[7\]](#) The subsequent Lewis acid-catalyzed Fries Rearrangement promotes the migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.

The reaction is ortho, para-selective.[\[8\]](#) Since the para position relative to the hydroxyl group is blocked by the methyl ester, the acetyl group is directed to one of the two equivalent ortho positions (positions 3 or 5).

Experimental Protocol: Fries Rearrangement of Methyl 4-acetoxybenzoate

This protocol is a representative procedure based on established methods for the Fries Rearrangement.^{[5][8]}

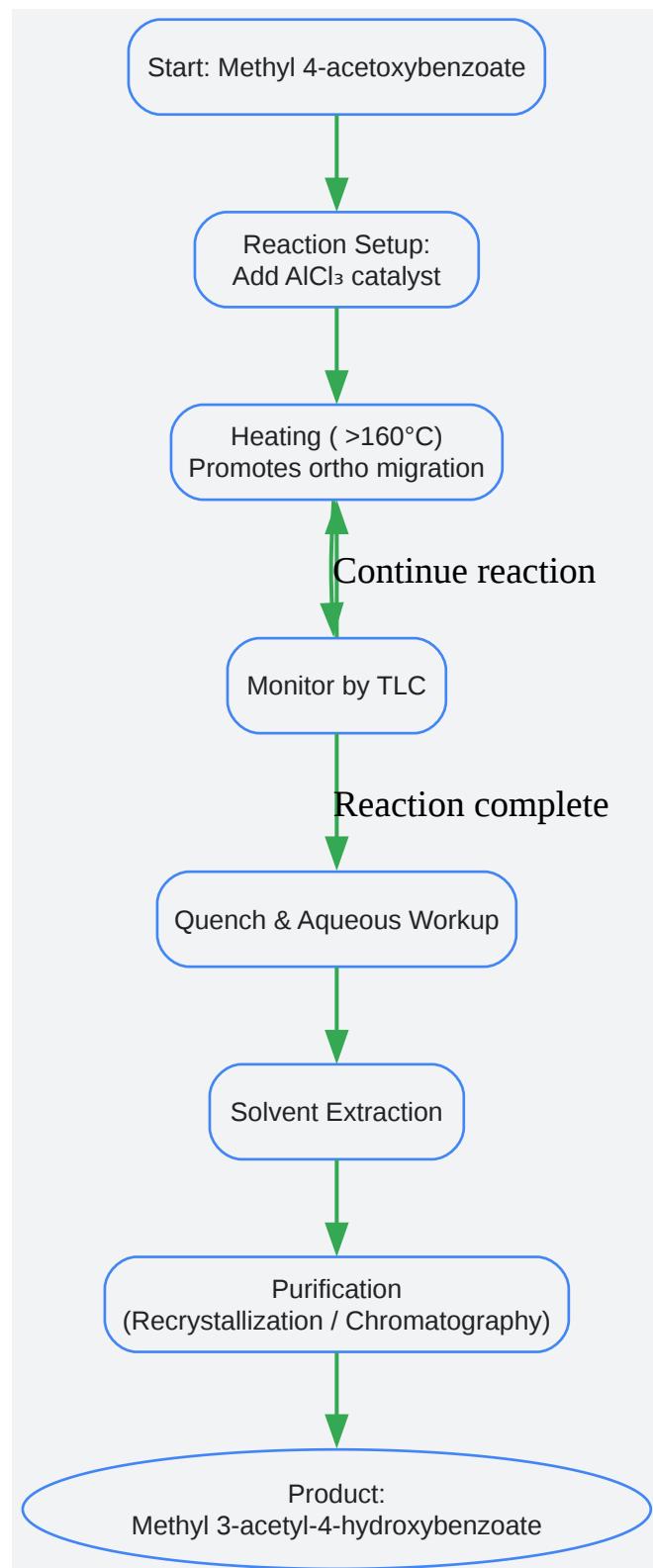
Step 1: Preparation of Methyl 4-acetoxybenzoate

- To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add triethylamine (1.2 eq).
- Cool the mixture in an ice bath (0 °C).
- Slowly add acetyl chloride (1.1 eq) dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup by washing with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetoxybenzoate, which can be used in the next step, often without further purification.

Step 2: Fries Rearrangement

- In a dry, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 4-acetoxybenzoate (1.0 eq).
- Carefully add anhydrous aluminum chloride ($AlCl_3$), a Lewis acid catalyst, in portions (approx. 2.0-3.0 eq).^[5] The reaction is often performed neat or in a high-boiling inert solvent.
- Heat the reaction mixture, typically to temperatures above 160 °C, to favor the formation of the ortho-isomer, which is the thermodynamically controlled product.^[9] Lower temperatures tend to favor the para-product.^[9]

- Maintain the temperature for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice and concentrated HCl.
- Extract the product into an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the resulting crude solid, **Methyl 3-acetyl-4-hydroxybenzoate**, by recrystallization or column chromatography.



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Caption: General workflow for the Fries Rearrangement synthesis.

Spectral Data Interpretation (Predicted)

While a published, peer-reviewed spectrum for this specific compound is not readily available, its spectral properties can be reliably predicted based on its functional groups and established spectroscopic principles.[\[10\]](#)[\[11\]](#)

- ^1H NMR (Proton NMR): In a solvent like CDCl_3 , the following peaks are expected:
 - A singlet around 12 ppm for the phenolic -OH proton, shifted significantly downfield due to strong intramolecular hydrogen bonding with the adjacent acetyl group.
 - A doublet for the aromatic proton at C5, likely around 7.8-8.0 ppm.
 - A doublet of doublets for the aromatic proton at C6, likely around 7.6-7.8 ppm.
 - A doublet for the aromatic proton at C2, likely around 6.9-7.1 ppm.
 - A singlet for the methyl ester (-OCH₃) protons around 3.9 ppm.
 - A singlet for the acetyl (-COCH₃) protons around 2.6 ppm.
- ^{13}C NMR (Carbon NMR):
 - A peak for the ester carbonyl carbon around 165-170 ppm.
 - A peak for the ketone carbonyl carbon around 195-200 ppm.
 - Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the -OH group (C4) being the most shielded (upfield) and the carbons adjacent to carbonyls being more deshielded (downfield).
 - The methyl ester carbon (-OCH₃) would appear around 52 ppm.
 - The acetyl methyl carbon (-COCH₃) would appear around 25-30 ppm.
- Infrared (IR) Spectroscopy:
 - A broad O-H stretch from the phenolic hydroxyl group, centered around 3000-3400 cm^{-1} .

- A sharp C=O stretch from the methyl ester carbonyl around 1720-1740 cm⁻¹.
- A sharp C=O stretch from the ketone carbonyl, likely shifted to a lower frequency (1650-1680 cm⁻¹) due to conjugation and hydrogen bonding.
- C-O stretches in the 1100-1300 cm⁻¹ region.
- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

Reactivity and Potential Applications

The utility of **Methyl 3-acetyl-4-hydroxybenzoate** in drug development and research stems from the reactivity of its three distinct functional groups.[\[12\]](#)

- Phenolic Hydroxyl Group: This group is a nucleophile and can be easily alkylated or acylated to introduce diverse side chains, a common strategy for modulating a molecule's solubility, lipophilicity, and biological target affinity.[\[13\]](#)
- Acetyl Group (Ketone): The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are weakly acidic and can participate in condensation reactions (e.g., Claisen-Schmidt) to form larger, more complex structures like chalcones, which are precursors to flavonoids.[\[14\]](#)
- Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. It can also be reduced to a primary alcohol.

This combination of functionalities makes **Methyl 3-acetyl-4-hydroxybenzoate** a valuable scaffold. While specific applications in marketed drugs are not widely documented, its structure is analogous to intermediates used in the synthesis of various pharmaceutical agents.[\[15\]](#) For instance, substituted hydroxyacetophenones are precursors in the synthesis of many biologically active compounds. The strategic placement of functional groups allows for regioselective modifications, building molecular complexity in a controlled manner, which is a critical aspect of modern drug design.[\[16\]](#)

Safety and Hazards

According to GHS classification data submitted to the European Chemicals Agency (ECHA), **Methyl 3-acetyl-4-hydroxybenzoate** is considered hazardous.[\[1\]](#)

- H302: Harmful if swallowed.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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